molecular formula C10H9F3O3 B3286168 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid CAS No. 82027-57-4

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid

Cat. No. B3286168
CAS RN: 82027-57-4
M. Wt: 234.17 g/mol
InChI Key: LEPUWBXPJLLGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid” is an organofluorine compound . It is also known by its IUPAC name, phenyl (2,2,2-trifluoroethoxy)acetic acid . The compound has a molecular weight of 234.17 . It is typically stored at room temperature and is available in an oil form .


Molecular Structure Analysis

The InChI code for “2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid” is 1S/C10H9F3O3/c11-10(12,13)6-16-8(9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid” is an oil at room temperature . It has a molecular weight of 234.17 .

Scientific Research Applications

Interaction with Insect Attractants

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid, in combination with phenylacetaldehyde, shows potential in pest management, particularly for trapping pest species of moths. This combination creates a more potent lure than either chemical alone, demonstrating both positive and negative interactions in eliciting orientation responses from moths. Such findings indicate a novel approach for pest control in agricultural settings, leveraging the synergistic effects of these compounds to enhance the efficacy of insect traps (Landolt et al., 2013).

Anti-Inflammatory and Analgesic Effects

Research into related compounds, such as vanillic acid, which shares structural similarities with 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid, has shown promising anti-inflammatory and analgesic effects. These effects are attributed to the inhibition of oxidative stress, cytokine production, and NFκB activation, providing insights into potential therapeutic applications of phenylacetic acid derivatives in managing pain and inflammation (Calixto-Campos et al., 2015).

Food Safety Applications

The use of peroxy acetic acid in poultry processing to reduce microbial contamination highlights the relevance of acetic acid derivatives in food safety. While the specific application of 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid in this context is not directly studied, the effectiveness of acetic acid-based solutions in eliminating pathogens like Salmonella and Campylobacter from poultry products suggests potential avenues for research into similar compounds for enhancing food safety protocols (Vaddu et al., 2020).

Environmental Toxicology

Studies on compounds like 2,4-dichlorophenoxyacetic acid, which shares a functional group with 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid, provide insights into the environmental behavior and toxicology of phenylacetic acid derivatives. Such research informs the assessment of the ecological impact of these chemicals, particularly in relation to their persistence, bioaccumulation, and potential effects on non-target organisms, offering a basis for evaluating the environmental safety of similar compounds (Barnekow et al., 2001).

Safety And Hazards

The compound is classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8(9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPUWBXPJLLGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid

CAS RN

82027-57-4
Record name 2-phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 2-(2,2,2-trifluoroethoxyphenylacetate (2 g, 8 mmol) from Step 1 above in DME (20 mL) was added aqueous LiOH (20 mL of a 1.0 M solution, 20 mmol). The solution was stirred at ambient temperature for 1 h. The solution was concentrated under reduced pressure to ~10 mL and 0.25 M aqueous citric acid (20 mL) was added. The precipitate was removed by filtration and dried under reduced pressure to give 2-(2,2,2-trifluoroethoxyphenylacetic acid as a crystalline solid (HPLC retention time=7.4 min (method E)).
Name
2,2,2-trifluoroethoxyphenylacetate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.